molecular formula C9H9FN2O3 B581665 2-Acetamido-4-fluoro-3-nitrotoluene CAS No. 1355247-77-6

2-Acetamido-4-fluoro-3-nitrotoluene

Cat. No.: B581665
CAS No.: 1355247-77-6
M. Wt: 212.18
InChI Key: RAHCIRIELWAZJX-UHFFFAOYSA-N
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Description

2-Acetamido-4-fluoro-3-nitrotoluene: is an organic compound with the molecular formula C9H9FN2O3 and a molecular weight of 212.18 g/mol It is characterized by the presence of an acetamido group, a fluoro substituent, and a nitro group attached to a toluene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-4-fluoro-3-nitrotoluene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The nitration of 4-fluorotoluene to produce 2-fluoro-3-nitrotoluene.

    Acetylation: The acetylation of 2-fluoro-3-nitrotoluene to yield this compound.

The nitration reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and minimize side reactions. The acetylation step involves the use of acetic anhydride and a catalyst such as pyridine under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-4-fluoro-3-nitrotoluene undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Hydrolysis: The acetamido group can be hydrolyzed to yield the corresponding amine and acetic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products

    Reduction: 2-Acetamido-4-fluoro-3-aminotoluene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-Amino-4-fluoro-3-nitrotoluene and acetic acid.

Scientific Research Applications

2-Acetamido-4-fluoro-3-nitrotoluene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Acetamido-4-fluoro-3-nitrotoluene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of functional groups like the nitro and fluoro substituents can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-4-chloro-3-nitrotoluene: Similar structure with a chloro substituent instead of fluoro.

    2-Acetamido-4-bromo-3-nitrotoluene: Similar structure with a bromo substituent instead of fluoro.

    2-Acetamido-4-iodo-3-nitrotoluene: Similar structure with an iodo substituent instead of fluoro.

Uniqueness

2-Acetamido-4-fluoro-3-nitrotoluene is unique due to the presence of the fluoro substituent, which can impart distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. These differences can affect its reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-(3-fluoro-6-methyl-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O3/c1-5-3-4-7(10)9(12(14)15)8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHCIRIELWAZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742784
Record name N-(3-Fluoro-6-methyl-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-77-6
Record name N-(3-Fluoro-6-methyl-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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